Methyl 2-propylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-propylpent-2-enoate (M2PPE) is a synthetic molecule that has been studied for its potential uses in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, biochemical studies, and drug development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-propylpent-2-enoate involves the reaction of 2-methyl-1-butene with propionaldehyde in the presence of a catalyst to form the intermediate 2-propylpent-2-enal, which is then esterified with methanol to yield the final product.
Starting Materials
2-methyl-1-butene, propionaldehyde, methanol, catalyst
Reaction
Step 1: Mix 2-methyl-1-butene and propionaldehyde in a reaction flask., Step 2: Add a catalyst, such as palladium on carbon, to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and then extract the organic layer with a suitable solvent., Step 5: Dry the organic layer over anhydrous sodium sulfate., Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate 2-propylpent-2-enal., Step 7: Mix the intermediate with methanol and a catalytic amount of acid, such as sulfuric acid., Step 8: Heat the mixture under reflux for several hours., Step 9: Allow the reaction mixture to cool and then extract the organic layer with a suitable solvent., Step 10: Dry the organic layer over anhydrous sodium sulfate., Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, Methyl 2-propylpent-2-enoate.
Scientific Research Applications
Methyl 2-propylpent-2-enoate has been studied for its potential uses in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzyme studies, and as a model compound in drug development. In addition, it has been studied for its potential use in the development of new materials and catalysts.
Mechanism Of Action
The mechanism of action of Methyl 2-propylpent-2-enoate is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of enzymes, as well as a substrate for enzyme-catalyzed reactions. It is also believed to interact with proteins and other molecules in the cell, which may have an effect on the biochemical and physiological processes of the cell.
Biochemical And Physiological Effects
Methyl 2-propylpent-2-enoate has been studied for its potential effects on biochemical and physiological processes in the cell. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, which may have an effect on the energy production of the cell. In addition, it has been found to interact with proteins and other molecules in the cell, which may have an effect on the cellular signaling pathways and gene expression.
Advantages And Limitations For Lab Experiments
Methyl 2-propylpent-2-enoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it is stable and non-toxic. In addition, it is a versatile compound that can be used in a variety of applications, such as synthesis, biochemical studies, and drug development. However, there are some limitations for its use in laboratory experiments. Methyl 2-propylpent-2-enoate is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biochemical and physiological processes in the cell.
Future Directions
There are several potential future directions for the use of Methyl 2-propylpent-2-enoate in scientific research. It could be used as a substrate for enzyme studies, as a model compound in drug development, or as a reagent in organic synthesis. In addition, it could be studied for its potential use in the development of new materials and catalysts. Finally, further research could be done to better understand the mechanism of action of Methyl 2-propylpent-2-enoate and its potential effects on biochemical and physiological processes in the cell.
properties
IUPAC Name |
methyl (E)-2-propylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEARQSRPMUTTB-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylpent-2-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.